![molecular formula C16H17NO5S B4777041 (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4777041.png)
(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid
Overview
Description
(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid, also known as BMS-687453, is a chemical compound that has been of interest to researchers due to its potential use as a therapeutic agent. This compound is a selective PPARδ (peroxisome proliferator-activated receptor delta) agonist, which means that it activates a specific protein in the body that is involved in regulating metabolism and inflammation.
Mechanism of Action
(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid works by activating PPARδ, a protein that plays a key role in regulating metabolism and inflammation. When PPARδ is activated, it increases the expression of genes involved in fatty acid oxidation and energy expenditure, leading to improved metabolic function. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve glucose tolerance, increase energy expenditure, and reduce body weight. It has also been shown to reduce triglyceride levels and increase HDL cholesterol levels. In addition, it has anti-inflammatory effects, which may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of using (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid in lab experiments is that it is a selective PPARδ agonist, which means that it specifically targets this protein without affecting other PPAR isoforms. This makes it a useful tool for studying the role of PPARδ in metabolic and inflammatory processes. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several potential future directions for research on (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its anti-inflammatory effects, which may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. In addition, further research is needed to determine the safety and efficacy of (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid in humans, which could lead to its development as a therapeutic agent.
Scientific Research Applications
(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid has been studied for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. In animal studies, (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid has been shown to improve glucose tolerance, increase energy expenditure, and reduce body weight. It has also been shown to have anti-inflammatory effects, which may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(11-13-5-3-2-4-6-13)23(20,21)15-9-7-14(8-10-15)22-12-16(18)19/h2-10H,11-12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLLDXRQGWSIPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[Benzyl(methyl)sulfamoyl]phenoxy}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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